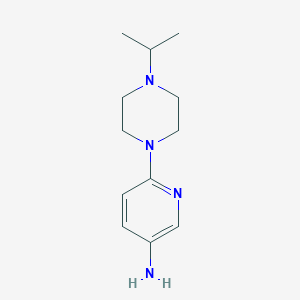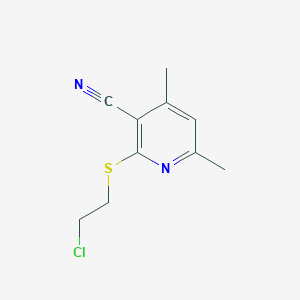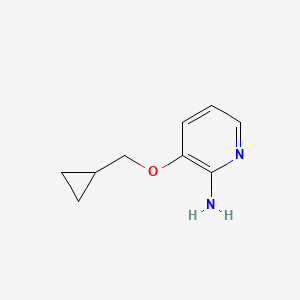
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(4-aminocyclohexyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂O. It is known for its unique structure, which includes a cyclohexyl ring substituted with an amino group and a cyclobutanecarboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)cyclobutanecarboxamide typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorocyclohexyl)cyclobutanecarboxamide.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to replace the chlorine atom with an amino group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminocyclohexyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)cyclobutanecarboxamide has diverse scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The cyclobutanecarboxamide moiety contributes to its stability and specificity in binding to target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-aminocyclohexyl)cyclopentanecarboxamide
- N-(4-aminocyclohexyl)cyclohexanecarboxamide
- N-(4-aminocyclohexyl)cycloheptanecarboxamide
Uniqueness
N-(4-aminocyclohexyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs with larger ring sizes. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)


![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)







![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
